

Technical Safety & Handling Guide: 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile

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Compound of Interest

Compound Name: 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile

CAS No.: 267880-83-1

Cat. No.: B3381745

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Executive Summary & Strategic Utility

3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS: 267880-83-1) is a high-value pharmacophore scaffold, primarily utilized as a "linchpin" intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Its structure—a

-keto nitrile attached to a halogenated phenyl ring—provides two electrophilic sites (carbonyl and nitrile) and an acidic methylene bridge, making it ideal for condensation reactions to form pyrazoles, pyrimidines, and isoxazoles.

Critical Application Domain:

- p53-MDM2 Interaction Inhibitors: A key precursor for pyrrolidine and piperidinone scaffolds (e.g., analogs of Idasanutlin).
- Kinase Inhibition: Used in the synthesis of JAK1/JAK2 inhibitors via Gewald reaction pathways (aminothiophene formation).

Safety Profile Overview: Due to the nitrile moiety and halogenated core, this compound exhibits Acute Toxicity and Irritant properties. It must be handled with high-containment protocols analogous to Category 3 toxic substances.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Parameter	Technical Specification
IUPAC Name	3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
Common Synonyms	4-Chloro-2-fluorobenzoylacetonitrile; -Cyano-4-chloro-2-fluoroacetophenone
CAS Number	267880-83-1
Molecular Formula	C H ClFNO
Molecular Weight	197.59 g/mol
Physical State	Solid (typically off-white to pale yellow powder)
Melting Point	95–98 °C (Typical range for pure polymorphs)
Solubility	Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Predicted)	~8.5 (Methylene protons are acidic due to EWGs)

Hazard Identification & Toxicology (SAR Analysis)

Expert Insight: While specific LD50 data for this exact derivative is proprietary to certain registries, Structure-Activity Relationship (SAR) analysis with the ethyl ester analog (Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate, CAS 171102-21-9) and similar benzoyl acetonitriles dictates a conservative "Toxic" classification.

GHS Classification (Derived)

- Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.
- Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.
- Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2][3]
- Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
- Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[3]

Mechanistic Toxicology

- Nitrile Metabolism: While

-keto nitriles are more stable than simple aliphatic nitriles, metabolic oxidation (via CYP450) can potentially liberate cyanide ions (), leading to histotoxic hypoxia.
- Electrophilic Attack: The

-halo ketone motif (if halogenation occurs at the alpha position during side reactions) or the activated double bond in tautomeric forms can alkylate cellular proteins.

Engineering Controls & Personal Protective Equipment (PPE)

The Causality of Protection: Standard latex gloves are insufficient due to the organic solubility of this compound. The nitrile group facilitates permeation through weak barriers.

PPE Matrix

Component	Requirement	Technical Rationale
Hand Protection	Double-gloving: Nitrile (inner) + Laminate/Barrier (outer).	Prevents permeation of the compound dissolved in organic solvents (e.g., DMSO).
Respiratory	P3 / N100 HEPA Filter (Solid state) or ABEK1 Combination (Solution).	Prevents inhalation of fine dusts which are rapidly absorbed via pulmonary tissue.
Eye/Face	Chemical Safety Goggles + Face Shield.	Protects against ocular absorption and corrosive injury to mucous membranes.
Body	Tyvek® Lab Coat or Coveralls.	Minimizes dermal exposure to dust settling on clothing.

Engineering Controls[1]

- Primary Containment: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity > 0.5 m/s.
- Static Control: Use anti-static weighing boats and grounding straps, as dry organic powders can generate static charge, leading to dispersion or ignition.

Emergency Response Protocols (Self-Validating Systems)

Scenario A: Spillage (Solid)[6]

- Isolate: Evacuate non-essential personnel from a 10-meter radius.
- Protect: Don full PPE (Double gloves, N100 respirator).
- Contain: Do NOT dry sweep. Cover spill with wet paper towels (soaked in weak bleach solution) to prevent dust generation.

- Neutralize: Wipe surface with 1N NaOH solution (hydrolyzes the nitrile to carboxylate, reducing volatility and toxicity).
- Disposal: Place waste in a sealed "Hazardous Organic" drum.

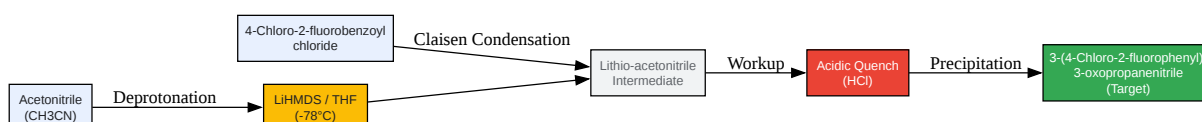
Scenario B: Exposure

- Ocular: Irrigate immediately for 15 minutes.[2][4][5][6] Validation: Use pH paper to ensure eye pH returns to 7.4 if acidic/basic solvents were involved.
- Ingestion: Do NOT induce vomiting. If conscious, rinse mouth.[7][2][6] Transport to ER immediately with SDS. Note: Medical personnel should be alerted to potential "Nitrile/Cyanide" protocol observation.[5]

Scientific Application: Synthesis & Workflows

Synthesis of the Core Scaffold

The synthesis typically involves the Claisen condensation of 4-chloro-2-fluorobenzoyl chloride with a lithium acetonitrile anion.



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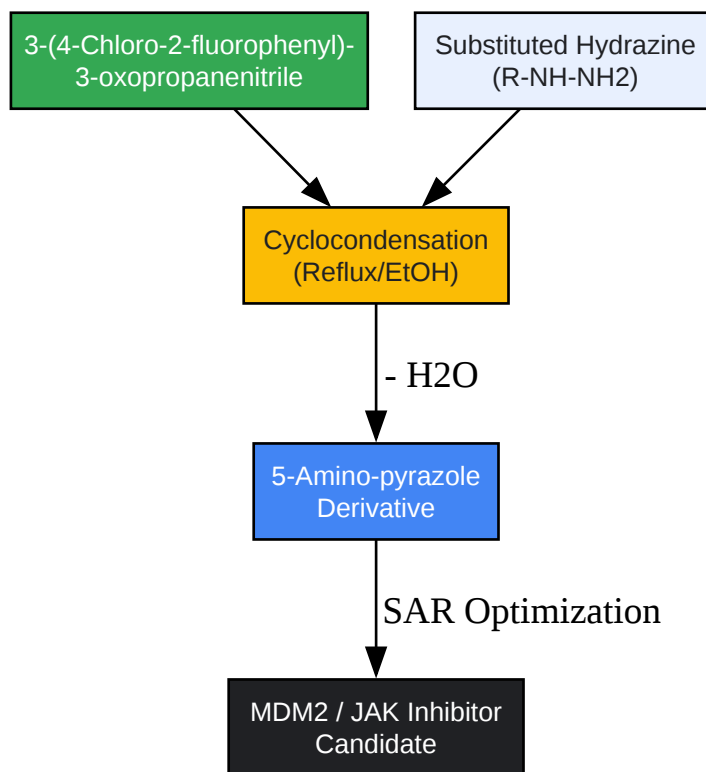
Figure 1: Synthetic pathway for the generation of the target

-keto nitrile.

Downstream Application: Pyrazole Synthesis (MDM2 Inhibitors)

The

-keto nitrile is a bifunctional electrophile. Reaction with hydrazines yields amino-pyrazoles, a scaffold found in multiple clinical kinase inhibitors.



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Figure 2: Transformation of the scaffold into bioactive heterocycles.

Storage & Stability

- Tautomerism: This compound exists in equilibrium between the keto and enol forms. The enol form is stabilized by the electron-withdrawing nitrile and the halogenated aryl ring.
 - Implication: NMR spectra may show dual peaks for the methylene/methine protons. This is not impurity; it is intrinsic behavior.
- Storage Conditions:
 - Temperature: 2–8 °C (Refrigerated).
 - Atmosphere: Store under Argon or Nitrogen. The acidic methylene protons make it susceptible to oxidative degradation or aldol-like condensation if exposed to

moisture/bases.

- Shelf Life: 12 months if sealed and desiccated.

References

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